3-(Bromoacetyl)coumarin

Catalog No.
S670923
CAS No.
29310-88-1
M.F
C11H7BrO3
M. Wt
267.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromoacetyl)coumarin

CAS Number

29310-88-1

Product Name

3-(Bromoacetyl)coumarin

IUPAC Name

3-(2-bromoacetyl)chromen-2-one

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

InChI

InChI=1S/C11H7BrO3/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5H,6H2

InChI Key

NTYOLVNSXVYRTJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CBr

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CBr

The exact mass of the compound 3-(Bromoacetyl)coumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Bromoacetyl)coumarin (CAS: 29310-88-1) is an alpha-bromoketone derivative of the coumarin bicyclic ring system. It functions as a highly reactive electrophilic precursor widely utilized in the synthesis of coumarin-fused heterocycles, such as thiazoles, imidazoles, and pyrazoles[1]. The compound combines a highly labile bromide leaving group with a photophysically active and pharmacologically relevant coumarin core. In industrial and laboratory procurement, it is primarily selected as a direct starting material for Hantzsch thiazole syntheses and the development of fluorescent probes, eliminating the need for complex, multi-step in-house functionalization of simpler coumarin derivatives [1].

Attempting to substitute 3-(Bromoacetyl)coumarin with its non-halogenated precursor, 3-acetylcoumarin, introduces significant processability challenges. In-house bromination of 3-acetylcoumarin requires the handling of highly toxic elemental bromine or complex brominating agents in halogenated solvents, typically resulting in intermediate yields of approximately 76% and generating corrosive hydrogen bromide gas [1]. Furthermore, substituting with generic alpha-bromoketones, such as 2-bromoacetophenone, fundamentally alters the downstream product by removing the coumarin scaffold, which is strictly required for applications dependent on specific fluorescence quantum yields or coumarin-targeted biological activity [2].

Processability and Yield: Direct Procurement vs. In-House Bromination

Procuring 3-(Bromoacetyl)coumarin directly bypasses the need to synthesize it from 3-acetylcoumarin. Standard in-house bromination using bromine in glacial acetic acid or chloroform typically yields only 76% of the desired bromoacetyl intermediate [1]. By utilizing the pre-brominated compound, chemists eliminate a hazardous synthetic step, prevent a 24% material loss, and avoid the generation of corrosive HBr byproduct.

Evidence DimensionIntermediate yield and synthetic step elimination
Target Compound Data100% available for immediate downstream condensation
Comparator Or Baseline3-Acetylcoumarin (requires in-house bromination, ~76% yield)
Quantified DifferenceEliminates one hazardous synthetic step and prevents ~24% material loss
ConditionsStandard laboratory bromination vs. direct procurement

Procuring the pre-brominated building block streamlines manufacturing timelines and improves safety by avoiding the handling of elemental bromine.

Reactivity in Heterocycle Synthesis: Bromoacetyl vs. Chloroacetyl Leaving Groups

In Hantzsch thiazole synthesis, the leaving group quality on the alpha-haloketone dictates reaction kinetics. The bromide leaving group in 3-(Bromoacetyl)coumarin enables rapid condensation with thioureas or thioamides, achieving 70-92% yields of thiazolyl coumarins in as little as 10 minutes under microwave irradiation [1]. A chloroacetyl comparator exhibits slower SN2 kinetics, requiring longer reflux times and often resulting in lower overall yields due to competitive side reactions [2].

Evidence DimensionReaction time and downstream yield
Target Compound Data70-92% yield in 10-15 minutes (microwave) or 1-4 hours (reflux)
Comparator Or Baseline3-(Chloroacetyl)coumarin (slower SN2 kinetics)
Quantified DifferenceSignificantly accelerated reaction kinetics due to the greater leaving group ability of bromide vs. chloride
ConditionsHantzsch thiazole synthesis with thioureas/thioamides

Faster reaction kinetics translate to lower energy consumption and higher throughput in combinatorial library generation.

Downstream Functional Value: Coumarin Scaffold vs. Generic Aryl Ketones

When selecting an alpha-bromoketone for material or drug design, the core scaffold is critical. 3-(Bromoacetyl)coumarin directly incorporates the coumarin bicyclic ring, which is known for its large Stokes shifts and intrinsic fluorescence[1]. Substituting with a generic alternative like 2-bromoacetophenone provides the same reactive functional group but completely lacks the photophysical properties and targeted biological activity associated with the coumarin pharmacophore.

Evidence DimensionIntrinsic fluorophore and biological scaffold presence
Target Compound DataProvides a built-in, photophysically active coumarin core
Comparator Or Baseline2-Bromoacetophenone (lacks the coumarin bicyclic system)
Quantified DifferenceDirect integration of a fluorescent/bioactive pharmacophore versus a photophysically inactive phenyl ring
ConditionsDownstream application in fluorescent sensor development or drug discovery

Retaining the coumarin core is essential for buyers developing optical probes or targeted therapeutics where the specific bicyclic scaffold is required.

Combinatorial Library Generation via Hantzsch Synthesis

Due to its high electrophilic reactivity and highly reactive bromide leaving group, this compound is a highly effective precursor for synthesizing large libraries of coumarin-thiazole hybrids. It allows for rapid, high-yield cyclocondensation with various thioureas and thioamides, streamlining the discovery of new antimicrobial and anticancer agents [1].

Development of Fluorescent Probes and Chemosensors

The inherent photophysical properties of the coumarin core make this compound highly suitable for designing optical sensors. By reacting the bromoacetyl group with specific recognition moieties, researchers can develop ratiometric fluorescent probes for detecting metal ions (e.g., Zn2+) or environmental pollutants with significant red shifts in emission spectra [2].

Synthesis of Polymeric Materials and Dyes

The reactive bromoacetyl functionality enables the grafting of the coumarin fluorophore onto polymeric backbones or the synthesis of complex organic dyes. This application leverages the compound's dual nature as both a reactive intermediate and a stable, highly fluorescent end-group [2].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types